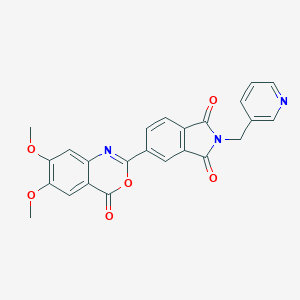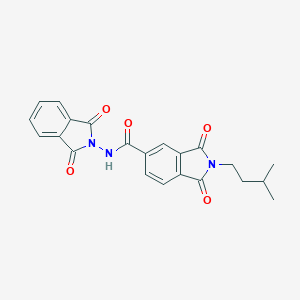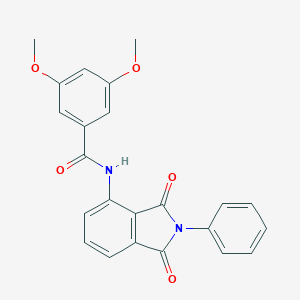
2-(2-Bromophenyl)-5-methyl-1,3-benzoxazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Bromophenyl)-5-methyl-1,3-benzoxazole is a chemical compound that has gained significant attention in scientific research in recent years. It belongs to the class of benzoxazole derivatives, which have shown promising results in various biological applications.
Wirkmechanismus
The mechanism of action of 2-(2-Bromophenyl)-5-methyl-1,3-benzoxazole involves the inhibition of various enzymes and signaling pathways. It has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. It also inhibits the NF-κB signaling pathway, which is involved in inflammation and cell survival.
Biochemical and Physiological Effects:
2-(2-Bromophenyl)-5-methyl-1,3-benzoxazole has been shown to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway. It also exhibits antibacterial activity against various Gram-positive and Gram-negative bacteria. Additionally, it has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using 2-(2-Bromophenyl)-5-methyl-1,3-benzoxazole in lab experiments is its high potency and selectivity towards its target enzymes and signaling pathways. However, its low solubility in water can pose a challenge in some experiments. It is also important to note that the compound is toxic and should be handled with care.
Zukünftige Richtungen
There are several future directions for research on 2-(2-Bromophenyl)-5-methyl-1,3-benzoxazole. One direction is to investigate its potential as a therapeutic agent for cancer and inflammatory diseases. Another direction is to explore its use as a fluorescent probe for detecting metal ions in biological systems. Additionally, further studies can be conducted to optimize the synthesis method and improve the solubility of the compound.
Synthesemethoden
The synthesis of 2-(2-Bromophenyl)-5-methyl-1,3-benzoxazole involves the reaction of 2-bromoaniline with salicylaldehyde in the presence of a base catalyst. The resulting product is then subjected to a cyclization reaction using a dehydrating agent such as phosphorus oxychloride. The final product is obtained after purification using column chromatography.
Wissenschaftliche Forschungsanwendungen
2-(2-Bromophenyl)-5-methyl-1,3-benzoxazole has been extensively studied for its biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. It has also been investigated for its potential as a fluorescent probe for detecting metal ions in biological systems.
Eigenschaften
Produktname |
2-(2-Bromophenyl)-5-methyl-1,3-benzoxazole |
|---|---|
Molekularformel |
C14H10BrNO |
Molekulargewicht |
288.14 g/mol |
IUPAC-Name |
2-(2-bromophenyl)-5-methyl-1,3-benzoxazole |
InChI |
InChI=1S/C14H10BrNO/c1-9-6-7-13-12(8-9)16-14(17-13)10-4-2-3-5-11(10)15/h2-8H,1H3 |
InChI-Schlüssel |
LUZWZYIGKMQHSJ-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1)OC(=N2)C3=CC=CC=C3Br |
Kanonische SMILES |
CC1=CC2=C(C=C1)OC(=N2)C3=CC=CC=C3Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[1,3-dioxo-2-(pyridin-3-ylmethyl)-2,3-dihydro-1H-isoindol-5-yl]-4-oxo-4H-3,1-benzoxazin-6-yl acetate](/img/structure/B303112.png)

![2-[(2,4-dichlorobenzyl)sulfanyl]-N-(3-iodophenyl)acetamide](/img/structure/B303116.png)
![4-{2-Phenyl-6-[4-(propionyloxy)phenyl]-4-pyrimidinyl}phenyl propionate](/img/structure/B303119.png)
![2-(2,4-dimethylphenyl)-1,3-dioxo-N-[4-(trifluoromethoxy)phenyl]-2,3-dihydro-1H-isoindole-5-carboxamide](/img/structure/B303122.png)
![2-(4-isopropylphenoxy)-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B303123.png)
![5-bromo-2-{[(1,3-dioxo-2-propyl-2,3-dihydro-1H-isoindol-5-yl)carbonyl]amino}benzoic acid](/img/structure/B303124.png)

![2-(4-methylphenoxy)-N-[3-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]acetamide](/img/structure/B303130.png)
![N-[4-chloro-3-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]-2-(2,6-dimethylphenoxy)acetamide](/img/structure/B303131.png)

![N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-3-methylbutanamide](/img/structure/B303133.png)
![2-[(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-4-oxo-4H-3,1-benzoxazin-6-yl acetate](/img/structure/B303135.png)